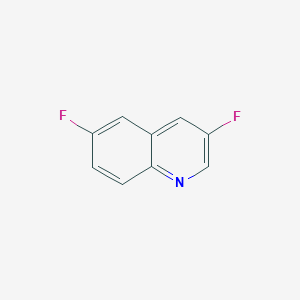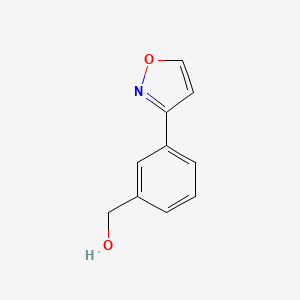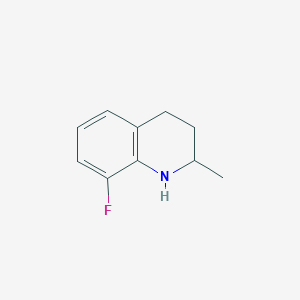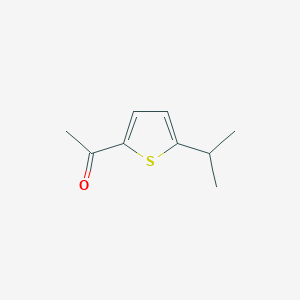![molecular formula C8H8ClNO B11916675 (NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)
(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a chlorophenyl ethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine typically involves the reaction of 3-chloroacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxylamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- N-hydroxybenzylideneamine
- N-hydroxyacetophenone
- N-hydroxybenzylamine
Uniqueness
(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6- |
InChIキー |
REDNYMGXSZQBOU-POHAHGRESA-N |
異性体SMILES |
C/C(=N/O)/C1=CC(=CC=C1)Cl |
正規SMILES |
CC(=NO)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)




![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)
![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)



